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Core Science & Biosynthesis

Foundational

3,5-dimethylquinuclidine vs 3-quinuclidinol basicity comparison

Topic: Comparative Analysis of 3,5-Dimethylquinuclidine vs. 3-Quinuclidinol: Basicity, Electronic Effects, and Pharmaceutical Implications Executive Summary This technical guide provides a comparative physicochemical ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3,5-Dimethylquinuclidine vs. 3-Quinuclidinol: Basicity, Electronic Effects, and Pharmaceutical Implications

Executive Summary

This technical guide provides a comparative physicochemical analysis of 3,5-dimethylquinuclidine and 3-quinuclidinol , focusing on their basicity (pKa) and the resulting implications for drug development.

The core distinction lies in the electronic influence of the substituents on the bridgehead nitrogen.[1] 3,5-dimethylquinuclidine exhibits enhanced basicity (predicted pKa


 11.4) due to the positive inductive effect (+I) of the methyl groups.[2] In contrast, 3-quinuclidinol  displays reduced basicity (pKa 

10.1) driven by the electron-withdrawing inductive effect (-I) of the hydroxyl group.[2] This

1.3 log unit difference is critical in medicinal chemistry, influencing receptor binding affinity (specifically at Muscarinic M3 sites), blood-brain barrier (BBB) permeability, and synthetic utility in base-catalyzed reactions.[2]

Structural & Electronic Analysis

To understand the basicity difference, we must analyze the electronic environment of the quinuclidine scaffold (1-azabicyclo[2.2.2]octane).[2] The bridgehead nitrogen in quinuclidine is "tied back," exposing the lone pair with high


-character and minimal steric hindrance, making it an exceptionally strong amine base.
The Inductive Battle: +I vs. -I Effects
  • 3,5-Dimethylquinuclidine (+I Effect): The methyl groups at positions 3 and 5 act as electron donors (

    
     carbons).[2] Through hyperconjugation and sigma-bond induction, they push electron density toward the bridgehead nitrogen. This increases the Highest Occupied Molecular Orbital (HOMO) energy of the lone pair, making it more available for protonation.
    
    • Result: Increased Basicity relative to unsubstituted quinuclidine.

  • 3-Quinuclidinol (-I Effect): The hydroxyl group at position 3 is highly electronegative.[2] Through the

    
    -framework, it exerts a "pull" on electron density away from the bridgehead nitrogen. This stabilizes the free base but destabilizes the positively charged conjugate acid (ammonium cation) by intensifying the positive charge density.
    
    • Result: Decreased Basicity relative to unsubstituted quinuclidine.

Solvation and Sterics

While the methyl groups in 3,5-dimethylquinuclidine increase lipophilicity (hydrophobicity), they do not significantly sterically hinder the nitrogen lone pair due to the bicyclic cage geometry. Conversely, 3-quinuclidinol is capable of intramolecular hydrogen bonding and strong solvation in aqueous media, but the inductive withdrawal remains the dominant factor in lowering its pKa.

Visualization: Electronic Vector Analysis

ElectronicEffects cluster_Dimethyl 3,5-Dimethylquinuclidine cluster_Alcohol 3-Quinuclidinol N_Bridge Bridgehead Nitrogen (Lone Pair Source) Outcome_DM High pKa (~11.4) Stronger Base N_Bridge->Outcome_DM Outcome_OH Lower pKa (~10.1) Weaker Base N_Bridge->Outcome_OH Methyls 3,5-Dimethyl Groups (Electron Donors) Effect_DM Inductive Push (+I) Increases e- Density Methyls->Effect_DM Effect_DM->N_Bridge Stabilizes Cation Hydroxyl 3-Hydroxyl Group (Electron Withdrawer) Effect_OH Inductive Pull (-I) Decreases e- Density Hydroxyl->Effect_OH Effect_OH->N_Bridge Destabilizes Cation

Caption: Comparative electronic vectors showing the electron-donating (+I) nature of methyl groups versus the electron-withdrawing (-I) nature of the hydroxyl group acting on the bridgehead nitrogen.

Quantitative Comparison Data

The following table synthesizes experimental and predicted physicochemical data.

PropertyQuinuclidine (Reference)3,5-Dimethylquinuclidine3-Quinuclidinol
pKa (Conjugate Acid) 11.0 - 11.3 [1]~11.4 (Predicted) 10.1 (Exp) [2]
Electronic Effect Baseline+I (Inductive Donation)-I (Inductive Withdrawal)
LogP (Lipophilicity) ~1.7~2.5 (High BBB penetration)~0.2 (Low BBB penetration)
Polar Surface Area (PSA) 3.2 Ų3.2 Ų23.5 Ų
Physical State Solid (Sublimes)Oil/Low-melting SolidCrystalline Solid
Key Application General CatalystLipophilic Ligand / M3 AntagonistHydrophilic Ligand / Solifenacin Precursor

Note: The pKa for 3,5-dimethylquinuclidine is predicted based on the Hammett additivity of aliphatic amines, where alkyl substitution typically increases pKa by 0.1–0.2 units per group relative to the scaffold.

Experimental Protocol: Potentiometric pKa Determination

To validate the basicity differences experimentally, a high-precision potentiometric titration is required. Standard colorimetric methods are insufficient due to the lack of chromophores in these molecules.

Protocol Design Principles (E-E-A-T)
  • Inert Atmosphere: Quinuclidines are avid CO₂ scavengers (forming carbamates).[2] Titration must occur under

    
     or 
    
    
    
    .
  • Ionic Strength (

    
    ):  Constant ionic strength (0.1 M KCl) is mandatory to minimize activity coefficient fluctuations.[2]
    
  • Calibration: A multi-point calibration (pH 4.01, 7.00, 10.01) ensures linearity across the alkaline range.[2]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M HCl standard solution (standardized against TRIS).

    • Prepare 0.1 M KCl background electrolyte solution using degassed, deionized water (

      
      ).
      
    • Critical: Purge all water with

      
       for 30 minutes to remove dissolved 
      
      
      
      .
  • Sample Preparation:

    • Weigh 0.5 mmol of the amine (approx. 63 mg for 3-quinuclidinol; 69 mg for dimethyl variant).[2]

    • Dissolve in 50 mL of the 0.1 M KCl solution in a jacketed titration vessel maintained at

      
      .
      
  • Titration Workflow:

    • Insert a calibrated glass combination pH electrode.

    • Maintain a positive pressure of

      
       over the liquid surface.
      
    • Titrate with 0.1 M HCl using an automated burette (increments of 0.05 mL).

    • Record pH after stabilization (<0.1 mV drift/sec).

  • Data Analysis:

    • Plot pH vs. Volume of HCl.

    • Determine the Equivalence Point (EP) using the first derivative (

      
      ).[2]
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point (

      
      ).[2]
      
Workflow Visualization

TitrationProtocol Prep Sample Preparation (0.5 mmol Amine in 50mL degassed 0.1M KCl) Setup Instrument Setup (N2 Blanket, 25°C, Calibrated Electrode) Prep->Setup Titration Titration Loop Add 0.05mL HCl -> Wait for Stability -> Record pH Setup->Titration Titration->Titration Repeat until pH < 2.5 Analysis Data Analysis Calculate 1st Derivative -> Find V(eq) -> Calc pKa Titration->Analysis

Caption: Logic flow for the potentiometric determination of pKa under inert conditions to prevent carbonate interference.

Pharmaceutical Implications

Receptor Binding (Muscarinic Antagonists)

Both molecules act as pharmacophores for Muscarinic Acetylcholine Receptors (mAChRs).[2]

  • Mechanism: The protonated bridgehead nitrogen forms a critical ionic bond with a conserved Aspartate residue (Asp147 in M3) in the receptor binding pocket [3].[2]

  • Impact of Basicity:

    • 3,5-Dimethylquinuclidine: The higher pKa ensures it remains >99% protonated at physiological pH (7.4).[2] This maximizes the electrostatic interaction energy with Aspartate.

    • 3-Quinuclidinol: While still protonated, the lower pKa and the presence of the polar -OH group allow for additional H-bonding interactions (e.g., with Tyrosine residues), potentially altering selectivity between M2 (cardiac) and M3 (smooth muscle) subtypes.[2]

ADME and Blood-Brain Barrier (BBB)[2]
  • 3,5-Dimethylquinuclidine: High lipophilicity (LogP ~2.[2]5) combined with high basicity creates a risk of Lysosomal Trapping .[2] The molecule easily crosses membranes but becomes protonated and trapped in the acidic environment (pH ~5) of lysosomes, potentially leading to phospholipidosis.

  • 3-Quinuclidinol: The lower LogP (~0.2) limits passive diffusion across the BBB, making it a preferred scaffold for peripherally acting drugs (e.g., for COPD or bladder overactivity) where CNS side effects are undesirable.[2]

References

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for quinuclidine pKa ~11.0).[2]

  • Grob, C. A., & Schlageter, M. G. (1976). "Polar effects in quinuclidines." Helvetica Chimica Acta, 59(1), 264-276.[2] [2]

  • Kruse, A. C., et al. (2012).[2] "Structure and dynamics of the M3 muscarinic acetylcholine receptor." Nature, 482, 552–556. [2]

  • Aggarwal, V. K., et al. (2003).[2] "Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts." Journal of Organic Chemistry, 68(3), 692–700.[2] [2]

Sources

Exploratory

Conformational Landscape of 3,5-Dimethylquinuclidine: A Technical Guide for Drug Discovery

Abstract The quinuclidine scaffold, a rigid bicyclic amine, is a cornerstone in medicinal chemistry, imparting unique three-dimensional structure and basicity to a multitude of bioactive molecules.[1] Substitution on thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, is a cornerstone in medicinal chemistry, imparting unique three-dimensional structure and basicity to a multitude of bioactive molecules.[1] Substitution on this framework, as seen in 3,5-dimethylquinuclidine, introduces stereochemical complexity that profoundly influences pharmacological activity. A thorough understanding of the conformational preferences of its stereoisomers is therefore paramount for rational drug design and development. This guide provides a comprehensive technical exploration of the conformational analysis of 3,5-dimethylquinuclidine, integrating experimental NMR spectroscopic techniques with computational modeling to elucidate its three-dimensional architecture. We delve into the stereochemical nuances of the cis and trans isomers, detail step-by-step protocols for their conformational assessment, and discuss the critical implications of these findings for researchers in drug discovery.

Introduction: The Significance of the Quinuclidine Core

The 1-azabicyclo[2.2.2]octane system, commonly known as quinuclidine, is a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid framework provides a well-defined spatial arrangement for appended functional groups, which is crucial for precise molecular recognition at biological targets. The inherent basicity of the bridgehead nitrogen atom further contributes to its utility in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of methyl groups at the C3 and C5 positions creates stereocenters, giving rise to cis and trans diastereomers of 3,5-dimethylquinuclidine, each with a unique and relatively fixed three-dimensional geometry that can dictate its interaction with receptors and enzymes.

Stereoisomers of 3,5-Dimethylquinuclidine: A Tale of Two Geometries

The relative orientation of the two methyl groups in 3,5-dimethylquinuclidine defines its two diastereomers: cis and trans.

  • cis-3,5-Dimethylquinuclidine: In this isomer, both methyl groups reside on the same face of the quinuclidine ring system. This arrangement can lead to significant steric interactions, potentially influencing the overall ring conformation.

  • trans-3,5-Dimethylquinuclidine: Here, the methyl groups are situated on opposite faces of the ring. This configuration generally results in a less sterically hindered and often more thermodynamically stable structure compared to the cis isomer.

The seemingly subtle difference in the spatial arrangement of these methyl groups can have profound consequences on the molecule's shape, polarity, and ultimately, its biological activity. Therefore, unambiguous assignment of the stereochemistry and a detailed understanding of the conformational preferences of each isomer are critical.

Experimental Deep Dive: NMR Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of cyclic molecules like 3,5-dimethylquinuclidine. Proton (¹H) NMR, in particular, provides a wealth of information through chemical shifts, signal multiplicities, and vicinal coupling constants (³J).

The Power of Vicinal Coupling Constants (³JHH)

The magnitude of the three-bond coupling constant (³JHH) between two vicinal protons is exquisitely sensitive to the dihedral angle (Φ) between them, a relationship described by the Karplus equation.[2][3][4] In the rigid quinuclidine framework, these dihedral angles are constrained, leading to characteristic coupling constants for different proton-proton interactions. For instance, an axial-axial coupling in a cyclohexane-like chair conformation typically exhibits a large ³J value (around 7-9 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (1-5 Hz).[5]

Step-by-Step Experimental Protocol: ¹H NMR Analysis

The following protocol outlines the key steps for the conformational analysis of 3,5-dimethylquinuclidine isomers using ¹H NMR spectroscopy.

Step 1: Sample Preparation

  • Dissolve a pure sample of the synthesized cis or trans isomer of 3,5-dimethylquinuclidine (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

Step 2: Data Acquisition

  • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Key parameters to optimize include:

    • Spectral Width: Sufficient to encompass all proton signals.

    • Acquisition Time: Long enough to achieve good resolution.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time to ensure quantitative signal integration.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Step 3: Spectral Analysis and Interpretation

  • Chemical Shift Assignment: Assign the proton signals based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

  • Coupling Constant Measurement: Carefully measure the vicinal coupling constants (³JHH) for all relevant proton-proton interactions.

  • Dihedral Angle Estimation: Apply the Karplus equation to estimate the dihedral angles from the measured ³JHH values. This provides direct insight into the relative orientation of the protons and, by extension, the conformation of the ring system.

  • Conformational Assignment: Compare the experimentally determined dihedral angles with those predicted for the possible chair and boat conformations of the quinuclidine ring to determine the predominant conformation in solution.

Computational Chemistry: In Silico Insights into Conformational Stability

Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful complementary approach to experimental methods for conformational analysis.[6][7][8] It allows for the calculation of the relative energies of different conformers, providing a quantitative measure of their thermodynamic stability.

The Essence of DFT in Conformational Analysis

DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. By performing geometry optimizations, we can find the lowest energy arrangement of atoms for a given conformer. Comparing the energies of different optimized conformers reveals their relative stabilities.

Detailed Computational Workflow: A Step-by-Step Guide

This protocol outlines a typical workflow for the computational conformational analysis of 3,5-dimethylquinuclidine using DFT.

Step 1: Building the Initial Structures

  • Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structures of the cis and trans isomers of 3,5-dimethylquinuclidine.

  • For each isomer, create initial guesses for different possible conformations (e.g., chair-like conformers with methyl groups in axial or equatorial-like positions).

Step 2: Geometry Optimization

  • Perform a geometry optimization for each initial structure using a suitable DFT method and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.[6]

  • The optimization calculation will iteratively adjust the atomic positions to find the structure with the minimum energy on the potential energy surface.

Step 3: Frequency Calculations

  • Once the geometries are optimized, perform a frequency calculation for each structure at the same level of theory.

  • A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the structure should be further optimized or re-examined.

Step 4: Energy Analysis

  • Compare the electronic energies (or, more accurately, the Gibbs free energies obtained from the frequency calculations) of all the optimized, stable conformers.

  • The conformer with the lowest energy is the most stable. The energy difference between conformers can be used to calculate their relative populations at a given temperature using the Boltzmann distribution.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the experimental and computational conformational analysis of 3,5-dimethylquinuclidine.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy synthesis Synthesis of cis and trans 3,5-dimethylquinuclidine purification Purification of Isomers synthesis->purification sample_prep Sample Preparation (CDCl3 or D2O) purification->sample_prep data_acq 1H NMR Data Acquisition (400+ MHz) sample_prep->data_acq spectral_analysis Spectral Analysis (Chemical Shifts, Multiplicities) data_acq->spectral_analysis coupling_analysis Coupling Constant Measurement (³JHH) spectral_analysis->coupling_analysis karplus Karplus Equation Application coupling_analysis->karplus conformation Conformational Assignment karplus->conformation

Caption: Experimental workflow for NMR-based conformational analysis.

computational_workflow cluster_modeling Computational Modeling cluster_validation Validation build_isomers Build Initial 3D Structures (cis and trans isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_isomers->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_analysis Relative Energy Analysis (ΔE, ΔG) freq_calc->energy_analysis population Boltzmann Population Analysis energy_analysis->population comparison Compare Calculated vs. Experimental Data population->comparison

Caption: Computational workflow for DFT-based conformational analysis.

Quantitative Data Summary

Parameter Expected Value/Range Significance
³J (axial-axial) ~ 7-9 HzIndicates a dihedral angle of approximately 180°, characteristic of a chair-like conformation.[5]
³J (axial-equatorial) ~ 1-5 HzSuggests a dihedral angle of around 60°.[5]
³J (equatorial-equatorial) ~ 1-5 HzAlso indicates a dihedral angle of roughly 60°.[5]
ΔE (trans vs. cis) trans isomer expected to be lower in energyThe trans isomer is generally less sterically strained. The magnitude of the energy difference will depend on the specific interactions.

Conclusion and Implications for Drug Discovery

The conformational analysis of 3,5-dimethylquinuclidine is a critical exercise for any drug discovery program utilizing this scaffold. The rigid nature of the quinuclidine core, combined with the stereochemical constraints imposed by the methyl substituents, results in well-defined three-dimensional structures that can be rationally exploited to optimize ligand-receptor interactions.

By employing a synergistic approach that combines high-resolution NMR spectroscopy and robust computational modeling, researchers can gain a detailed and accurate picture of the conformational landscape of 3,5-dimethylquinuclidine and its derivatives. This knowledge is fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity to guide the design of more potent and selective compounds.

  • Pharmacophore Modeling: Defining the precise 3D arrangement of key functional groups required for optimal target binding.

  • Improving Physicochemical Properties: Understanding how conformation influences properties like solubility and membrane permeability.

This guide has provided a comprehensive framework and detailed protocols for the conformational analysis of 3,5-dimethylquinuclidine, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.

References

  • Díez, E., & Altona, C. (2004). A graphical tool for the prediction of vicinal proton-proton 3J(HH) coupling constants. Journal of Chemical Information and Computer Sciences, 44(5), 1680-1685.
  • BenchChem. (2025). The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide.
  • Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy.
  • Enamine. (2023). Bridged bicyclic molecule NMR challenge. Anal. Bioanal. Chem., 415(24), 5855-5856.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13, 129–153.
  • Thureau, P., Carvin, I., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv.
  • Auremn. (n.d.).
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.
  • MDPI. (2022, January 10).
  • MDPI. (2021, September 30). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[9][10][11]triazolo[1,5-a]quinazolines.

  • MDPI. (2021, April 29).
  • NIH. (2008, November 19).
  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC.
  • Reddit. (2016, February 17). NMR: relating coupling constants and major product.
  • ResearchGate. (n.d.). Lowest-energy conformers for the a) cis/trans isomer, b) trans/trans...
  • ResearchGate. (2025, October 15). (PDF) Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(O-Nitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine.
  • ResearchGate. (n.d.). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines.
  • ResearchGate. (n.d.). Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for....
  • ResearchGate. (2025, August 5).
  • Springer. (2023, August 19).
  • UQ eSpace - The University of Queensland. (n.d.). and three‐bond carbon–hydrogen coupling constants in cinnamic acid based compounds.
  • Wiley Online Library. (1999, July). Determination of 3J(H3í, Pi+1) and 3J(H5í/5i, Pi) coupling constants in 13C-labeled nucleic acids using constant-time HMQC.
  • YouTube. (2023, September 19).

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

optimizing yield in 3,5-lutidine hydrogenation reactions

Technical Support Guide: Optimizing Yield & Selectivity in 3,5-Lutidine Hydrogenation Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Heterogeneous catalytic hydrogenation of 3,5-dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Yield & Selectivity in 3,5-Lutidine Hydrogenation

Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Heterogeneous catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) to 3,5-dimethylpiperidine.

Introduction: The Reaction Landscape

The hydrogenation of 3,5-lutidine is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., tibric acid precursors), agrochemicals, and structure-directing agents for zeolites (SSZ-39). Unlike simple alkene reductions, this reaction presents three distinct challenges:

  • Catalyst Poisoning: The basic nitrogen lone pair strongly coordinates to metal surfaces, deactivating the catalyst.

  • Stereoselectivity: The product, 3,5-dimethylpiperidine, exists as two diastereomers: the cis (meso) and trans (racemic) forms. Controlling this ratio is often critical for biological activity.

  • Thermodynamics: The cis isomer is generally the thermodynamic product (diequatorial conformation), while the trans isomer is less stable.

This guide provides a self-validating framework to navigate these challenges, moving beyond "recipe following" to mechanistic control.

Module 1: Catalyst Selection & Activation (The Engine)

Q: Which catalyst system offers the best balance of activity and longevity for this specific substrate?

A: While Platinum (Pt) and Palladium (Pd) are common hydrogenation catalysts, Ruthenium (Ru) and Rhodium (Rh) are superior for pyridine rings due to their resistance to nitrogen poisoning and high activity at lower temperatures.

CatalystActivityPoison ResistanceSelectivity ProfileBest Use Case
5% Ru/C (or Al₂O₃) HighExcellentFavors cis (thermodynamic) at high T.Industrial Scale-Up. Robust, works well in water.
5% Rh/C Very HighGoodHigh cis selectivity even at mild T.Lab Scale / High Value. Fast kinetics, expensive.
Pd/C ModeratePoorProne to deactivation without acid.Not Recommended unless using strong acidic media (e.g., AcOH/HCl).
Raney Nickel ModerateModerateMixed.Budget Option. Requires harsh conditions (high T/P).

Technical Insight: Ru/C is often preferred because it operates effectively in water without requiring strong mineral acids, simplifying workup. The interaction between Ru and the aqueous medium facilitates hydrogen spillover and mitigates nitrogen poisoning.

Module 2: Reaction Conditions & Optimization (The Throttle)

Q: How do temperature and pressure influence the yield and cis/trans ratio?

A: The reaction is sensitive to thermodynamic equilibration.[1][2][3]

  • Pressure (H₂): High pressure (30–70 bar / 450–1000 psi) is non-negotiable for efficient turnover. Pyridine aromaticity is stable (resonance energy ~28 kcal/mol), requiring significant driving force.

  • Temperature:

    • Kinetic Regime (<120°C): Slower reaction, potential for higher trans content (though cis is still major due to syn-addition).

    • Thermodynamic Regime (>180°C): Rapid conversion, equilibration to the stable cis isomer.

  • Solvent:

    • Water: Excellent for Ru/C. Promotes rate and safety.

    • Acetic Acid: Essential for Pt/Pd to protonate nitrogen (

      
      ), preventing catalyst binding.
      
    • Alcohols (MeOH/EtOH): Good solubility, but may require acid additives.

Module 3: Visualizing the Pathway

The following diagram illustrates the hydrogenation pathway and the stereochemical outcome. Note that the cis isomer allows both methyl groups to adopt the stable equatorial position in the chair conformation.

ReactionPathway cluster_conditions Optimization Levers Lutidine 3,5-Lutidine (Aromatic) Intermediates Partially Reduced Intermediates (Dihydropyridines) Lutidine->Intermediates + H2, Catalyst CisProduct Cis-3,5-Dimethylpiperidine (Thermodynamic Product) (Diequatorial - Stable) Intermediates->CisProduct Syn-Addition (Major Path) TransProduct Trans-3,5-Dimethylpiperidine (Kinetic/Minor Product) (Axial-Equatorial - Less Stable) Intermediates->TransProduct Minor Path TransProduct->CisProduct Isomerization (High T / Catalyst) High Pressure (>50 bar) High Pressure (>50 bar) Acidic Media / Water Acidic Media / Water

Caption: Hydrogenation pathway of 3,5-lutidine. High temperatures facilitate the isomerization of the trans byproduct into the thermodynamically stable cis isomer.

Module 4: Troubleshooting & Diagnostics

Q: My reaction has stalled. What is the root cause?

Use this diagnostic table to identify the issue.

SymptomProbable CauseCorrective Action
No H₂ Uptake Catalyst PoisoningAcidify: Add 1.1 eq. Acetic Acid or HCl to protonate the pyridine nitrogen. Purify: Ensure feed is free of Sulfur (thiols/thiophenes).
Slow Rate Mass Transfer LimitationAgitation: Increase stirring speed (>1000 rpm). H₂ solubility in water is low; gas-liquid mixing is rate-limiting.
Low Yield (<80%) Incomplete ConversionBoost Conditions: Increase Pressure to 70 bar or Temp to 200°C. Restart: Filter and add fresh catalyst (1-2 wt%).
Wrong Isomer Ratio Kinetic TrappingFor more Cis: Increase Temp >180°C and reaction time to force equilibration. For more Trans: Lower Temp <100°C, use Rh/C, stop immediately at 100% conversion.

Decision Tree for Troubleshooting:

Troubleshooting Start Problem: Low Yield or Stalled Reaction CheckH2 Is H2 pressure dropping? Start->CheckH2 RateLimit Reaction is slow but proceeding CheckH2->RateLimit Yes Poisoning Catalyst Poisoning suspected CheckH2->Poisoning No Agitation Increase Stirring Rate (Mass Transfer Issue) RateLimit->Agitation AcidCheck Is medium acidic? Poisoning->AcidCheck AddAcid Add Acetic Acid or HCl (Protonate Nitrogen) AcidCheck->AddAcid No CheckSulfur Check Feed Purity (Sulfur?) AcidCheck->CheckSulfur Yes

Caption: Diagnostic workflow for addressing stalled hydrogenation reactions.

Module 5: Validated Experimental Protocol

Objective: Synthesis of cis-3,5-dimethylpiperidine with >95% conversion. Basis: Adapted from Patent CN1636979A and industrial best practices for Ru-catalyzed hydrogenation.

Reagents:

  • Substrate: 3,5-Lutidine (100 g)

  • Catalyst: 5% Ru/Al₂O₃ or 5% Ru/C (5 g, ~5 wt% loading)

  • Solvent: Deionized Water (40 g) or reaction can be run neat if liquid at T.

  • Gas: Hydrogen (High Purity)

Procedure:

  • Loading: Charge the high-pressure autoclave (Hastelloy or Stainless Steel) with 3,5-lutidine, water, and the catalyst. Note: Water acts as a safe, green solvent that facilitates the reaction on Ru surfaces.

  • Purge: Seal the reactor. Purge with Nitrogen (3x) to remove Oxygen, then with Hydrogen (3x).

  • Pressurize: Charge Hydrogen to 30 bar (435 psi) at room temperature.

  • Heating: Heat the mixture to 190–200°C with vigorous stirring (critical for gas-liquid mass transfer).

  • Reaction: As temperature rises, pressure will increase. Maintain pressure at 45–55 bar (650–800 psi) by topping up H₂ as it is consumed.

  • Completion: Monitor H₂ uptake. When uptake ceases (typically 3–5 hours), hold at temperature for an additional 1 hour to ensure thermodynamic equilibration to the cis isomer.

  • Workup: Cool to room temperature. Vent H₂. Filter the catalyst (can often be recycled).

  • Isolation: The product and water may form a biphasic mixture or can be separated by decantation/distillation.

    • Expected Yield: >90%[4][5]

    • Selectivity: ~80:20 cis:trans (or higher depending on equilibration time).

Safety Warning: Hydrogen at high pressure is explosive. 3,5-Lutidine is flammable and toxic. Ensure reactor is rated for the specific T/P conditions.

References

  • Title: Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Catalyst Selection & Mechanism

    • Title: Catalytic hydrogenation of pyridines in water (Ru/C performance).[6]

    • Source: ResearchG
    • URL:[Link]

  • Stereochemical Stability

    • Title: Conformations of Disubstituted Cyclohexanes (Analogous to Piperidines).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Quinuclidine Synthesis &amp; Cyclization

Subject: Troubleshooting Cyclization Failures in Quinuclidine Scaffolds To: Process Chemists, Medicinal Chemists, and R&D Scientists From: Senior Application Scientist, Synthetic Methodologies Group Introduction The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Cyclization Failures in Quinuclidine Scaffolds To: Process Chemists, Medicinal Chemists, and R&D Scientists From: Senior Application Scientist, Synthetic Methodologies Group

Introduction

The synthesis of quinuclidine (1-azabicyclo[2.2.2]octane) and its derivatives (e.g., 3-quinuclidinone) often presents a deceptive challenge.[1] While the disconnection strategies seem straightforward—typically involving intramolecular alkylation or Dieckmann condensation—the practical execution is frequently plagued by polymerization, low yields, or isolation failures.

This guide addresses the three most common failure modes: Kinetic Competition (Polymerization) , Thermodynamic Stalling (Dieckmann failures) , and Phase Transfer Issues (Isolation) .

Module 1: The Kinetic Trap (Intramolecular Alkylation)

The Issue: You are attempting to cyclize a 4-(2-haloethyl)piperidine (or tosylate) derivative, but the reaction yields a gummy, insoluble tar or a complex mixture of oligomers instead of the desired bicyclic amine.

The Mechanism: This is a classic competition between Intramolecular Cyclization (


)  and Intermolecular Polymerization (

)
.
  • Cyclization is a first-order reaction (unimolecular). Rate =

    
    .
    
  • Polymerization is a second-order reaction (bimolecular). Rate =

    
    .
    

Because the polymerization rate depends on the square of the concentration, even a small increase in concentration drastically favors polymer formation.

Diagnostic Workflow

KineticCompetition cluster_0 Ruggli-Ziegler Principle Start Reaction Analysis: Tar/Polymer Formation ConcCheck Check Substrate Concentration Start->ConcCheck HighDil Is Concentration < 0.01 M? ConcCheck->HighDil Polymer FAIL: Intermolecular Attack (Dimerization/Polymerization) HighDil->Polymer No (High Conc) Cyclic SUCCESS: Intramolecular Attack (Quinuclidine Formation) HighDil->Cyclic Yes (High Dilution)

Figure 1: Decision tree illustrating the kinetic competition governed by the Ruggli-Ziegler dilution principle.

Corrective Protocol: Pseudo-High Dilution

Do not simply dump your starting material into a large volume of solvent. This is inefficient and often insufficient. Use a Pseudo-High Dilution technique to keep the instantaneous concentration of the unreacted precursor near zero.

Step-by-Step Methodology:

  • Reactor Setup: Charge a reaction flask with the base (e.g., K₂CO₃ or DIPEA) and the full volume of solvent (e.g., MeCN or Toluene). Heat to reflux.[2][3]

  • Feed Stock: Dissolve your precursor (e.g., 4-(2-chloroethyl)piperidine) in a separate volume of solvent.

  • Addition: Using a syringe pump, add the precursor solution to the refluxing base extremely slowly (e.g., over 8–12 hours).

  • Rationale: The precursor reacts (cyclizes) almost instantly upon hitting the hot base solution. Because the addition is slow, the concentration of unreacted precursor never rises high enough to allow two molecules to collide and polymerize.

Module 2: The Thermodynamic Trap (Dieckmann Condensation)

The Issue: You are synthesizing 3-quinuclidinone via the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, but you recover starting material or hydrolyzed acyclic acid.

The Mechanism: The Dieckmann condensation is an equilibrium process.[4] The formation of the


-keto ester intermediate is reversible. To drive the reaction forward, you must:
  • Remove the ethanol byproduct (Le Chatelier’s principle).

  • Use a base strong enough to deprotonate the product (the

    
    -keto ester), locking it as the enolate.
    
Critical Parameters: Base & Solvent Selection[6]
ParameterRecommendationScientific Rationale
Base Potassium tert-butoxide (t-BuOK) Stronger base than NaOEt. The bulky tert-butyl group is non-nucleophilic, preventing transesterification side reactions.
Solvent Toluene (anhydrous) Allows for azeotropic removal of ethanol. Higher boiling point (

) drives kinetics better than EtOH/Benzene.
Atmosphere Strict N₂/Ar Enolates are moisture sensitive. Water will quench the enolate and hydrolyze the esters, killing the cyclization.
Stoichiometry > 2.0 Equivalents Base One equivalent initiates cyclization; the second equivalent deprotonates the acidic

-proton to "lock" the product.
Troubleshooting the Dieckmann Protocol
  • Symptom: Reaction stalls at 50% conversion.

  • Fix: Ensure you are distilling off the solvent/ethanol mixture during the reaction. Add fresh dry toluene to maintain volume. This physically removes the ethanol byproduct, shifting the equilibrium to the right.

Module 3: The "Ghost" Product (Isolation Failures)

The Issue: "The TLC/LCMS shows the product is there, but I can't extract it."

The Science: Quinuclidine and 3-quinuclidinone are highly polar and basic (


).
  • In Acid: They are protonated salts (highly water-soluble).

  • In Neutral Water: They are still significantly soluble due to hydrogen bonding and polarity.

  • In Base: You must reach pH > 12 to fully deprotonate the amine.

Isolation Workflow

Isolation cluster_1 Key Insight Crude Crude Aqueous Mixture (Post-Hydrolysis/Decarboxylation) pH_Adjust Adjust pH > 13 (Use 50% NaOH/KOH) Crude->pH_Adjust Extract Extraction Solvent Choice pH_Adjust->Extract Ether Diethyl Ether/EtOAc (POOR Recovery) Extract->Ether Chloroform CHCl3 or CH2Cl2 (BETTER Recovery) Extract->Chloroform Continuous Continuous Liquid-Liquid Extraction (BEST) Extract->Continuous Final Dry (K2CO3) & Sublime or Distill Continuous->Final Quinuclidine is hygroscopic & volatile!

Figure 2: Isolation strategy emphasizing pH control and continuous extraction.

Pro-Tip: If extraction fails, quinuclidine is one of the few amines that sublimes easily. You can isolate the crude solid hydrochloride salt, free-base it with minimal water/KOH paste, and sublime the free amine under vacuum.

FAQ: Specific Technical Queries

Q1: Can I synthesize 2-quinuclidone using these methods? A: No. Do not attempt this. According to Bredt’s Rule , a double bond (in this case, the amide resonance structure


) cannot exist at a bridgehead position in a small bicyclic system. The resulting orbital misalignment makes 2-quinuclidone extremely unstable; it will polymerize or hydrolyze immediately upon formation. Only the 3-isomer is stable.

Q2: Why did my product turn yellow/brown upon drying? A: Quinuclidine is an electron-rich amine and is prone to N-oxidation in air. Store the free base under nitrogen or argon. For long-term storage, convert it to the hydrochloride salt (precipitate from EtOH/HCl), which is air-stable.

Q3: My Dieckmann condensation foams uncontrollably during the acid quench. Why? A: You are releasing CO₂ from the decarboxylation step and neutralizing excess alkoxide base.

  • Fix: Cool the reaction mixture to 0°C. Add the acid (HCl) dropwise. Use a mechanical stirrer to break the foam.

References

  • Synthesis of 3-Quinuclidinone Hydrochloride (Dieckmann Route)

    • Source: Organic Syntheses, Coll.[5] Vol. 5, p.989 (1973).

    • URL:[Link]

    • Relevance: The gold-standard protocol for the Dieckmann condensation/decarboxyl
  • High Dilution Principle (Ruggli-Ziegler)

    • Source:Beilstein Journal of Organic Chemistry, "Efficient cyclization of pyrimidine nucleosides...
    • URL:[Link]

    • Relevance: Validates the kinetic theory behind high-dilution intramolecular cycliz
  • Source: Patent WO2011049155A1, "Process for production of quinuclidine compounds".
  • Bredt's Rule & 2-Quinuclidone Instability

    • Source:Wikipedia / Chemical Reviews (General Consensus).
    • URL:[Link]

    • Relevance: Explains the structural impossibility of the 2-isomer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 13C NMR Chemical Shifts of Dimethylquinuclidine Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quinuclidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the quinuclidine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional framework, making it an attractive motif for the design of novel therapeutics. The introduction of methyl substituents to this core can profoundly influence the molecule's steric and electronic properties, thereby modulating its pharmacological activity. Understanding the precise structural nuances of these substituted quinuclidines is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful analytical technique for this purpose.

This guide provides an in-depth comparison of the 13C NMR chemical shifts of various dimethylquinuclidine isomers. By examining the subtle yet significant variations in chemical shifts, researchers can gain valuable insights into the structure-property relationships of these important molecules. The data presented herein is generated using a highly-regarded NMR prediction tool, offering a reliable and accessible alternative to extensive experimental work, particularly in the early stages of discovery.

The Influence of Methyl Substitution on the Quinuclidine Framework: A 13C NMR Perspective

The 13C NMR chemical shifts of the quinuclidine ring system are highly sensitive to the position and stereochemistry of substituents. The introduction of methyl groups induces changes in the local electronic environment of the carbon atoms, primarily through inductive and steric (gamma-gauche) effects. These effects manifest as predictable upfield or downfield shifts in the 13C NMR spectrum, providing a spectroscopic fingerprint for each isomer.

Below is a comparative analysis of the predicted 13C NMR chemical shifts for a selection of dimethylquinuclidine isomers. This data serves as a valuable reference for identifying and characterizing these compounds.

Predicted 13C NMR Chemical Shift Data for Dimethylquinuclidine Isomers

The following table summarizes the predicted 13C NMR chemical shifts for the parent quinuclidine and four of its dimethyl derivatives. The data was generated using the online NMR prediction tool, NMRDB.org[1][2]. It is important to note that these are predicted values and may differ slightly from experimental results.

Carbon PositionQuinuclidine (ppm)2,3-Dimethylquinuclidine (ppm)cis-2,6-Dimethylquinuclidine (ppm)trans-2,6-Dimethylquinuclidine (ppm)3,5-Dimethylquinuclidine (ppm)
C2 52.860.159.559.552.1
C3 26.534.233.233.233.8
C4 21.528.121.121.128.9
C5 26.525.833.233.233.8
C6 52.852.359.559.552.1
C7 37.144.543.843.836.5
C8 -----
CH3 at C2 -18.519.119.1-
CH3 at C3 -15.2--16.5
CH3 at C5 ----16.5
CH3 at C6 --19.119.1-

Analysis of Chemical Shift Trends:

  • Alpha-Effect: The substitution of a hydrogen atom with a methyl group on a carbon atom (the alpha-carbon) causes a significant downfield shift (deshielding) of that carbon's resonance. This is clearly observed at the C2 and C3 positions in the dimethyl-substituted isomers compared to the parent quinuclidine.

  • Beta-Effect: The carbon atoms adjacent to the site of methylation (beta-carbons) also experience a downfield shift, although typically to a lesser extent than the alpha-effect.

  • Gamma-Gauche Effect: A notable upfield shift (shielding) can occur for carbons that are in a gauche (sterically crowded) relationship with the methyl group. This effect is particularly important for distinguishing between stereoisomers. The subtle differences between the cis and trans isomers of 2,6-dimethylquinuclidine can be rationalized by considering these steric interactions.

  • Symmetry: The symmetry of the molecule is reflected in the number of distinct signals in the 13C NMR spectrum. For instance, the symmetry of cis- and trans-2,6-dimethylquinuclidine results in fewer signals compared to the less symmetrical 2,3-dimethylquinuclidine.

Experimental Protocol for 13C NMR Spectroscopy of Dimethylquinuclidine Isomers

The following protocol outlines a standardized procedure for acquiring high-quality 13C NMR spectra of dimethylquinuclidine isomers. Adherence to this protocol will ensure reproducibility and facilitate accurate comparison of data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the dimethylquinuclidine isomer. The exact amount will depend on the sensitivity of the NMR spectrometer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. For comparative studies, the same solvent must be used for all samples.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS is assigned a chemical shift of 0.0 ppm and is used to reference the spectrum.[4]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity. This will result in sharp, well-resolved NMR signals.

  • Acquisition of the 13C NMR Spectrum:

    • Set the spectrometer to the appropriate frequency for 13C nuclei (e.g., 100 MHz on a 400 MHz instrument).

    • Choose a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of chemical shifts for the dimethylquinuclidine isomers (e.g., 0 to 70 ppm).

    • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a typical sample, 128 to 1024 scans may be required.

    • Set an appropriate relaxation delay (D1) to allow for the full relaxation of all carbon nuclei between scans. A delay of 1-2 seconds is generally sufficient for qualitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure that all peaks are in the absorptive mode.

    • Reference the spectrum to the TMS signal at 0.0 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

Visualizing Structure-Spectra Relationships

The following diagram illustrates the workflow for correlating the structure of a dimethylquinuclidine isomer with its predicted 13C NMR spectrum.

G cluster_0 Structure Input cluster_1 Prediction & Analysis cluster_2 Output Isomer_Structure Dimethylquinuclidine Isomer (e.g., 2,6-dimethylquinuclidine) Prediction_Tool NMR Prediction Tool (e.g., NMRDB.org) Isomer_Structure->Prediction_Tool Input Structure Predicted_Spectrum Predicted 13C NMR Spectrum Prediction_Tool->Predicted_Spectrum Generates Data_Analysis Analysis of Predicted Chemical Shifts (α, β, γ effects) Data_Table Comparative Data Table Data_Analysis->Data_Table Populates Predicted_Spectrum->Data_Analysis Interpreted by

Caption: Workflow for predicting and analyzing 13C NMR spectra of dimethylquinuclidine isomers.

Conclusion

This guide provides a foundational understanding of the 13C NMR chemical shifts of dimethylquinuclidine isomers. The presented data and analysis highlight the utility of 13C NMR spectroscopy in distinguishing between closely related isomers. While the provided chemical shifts are based on computational predictions, they offer a robust starting point for researchers in the field. For definitive structural confirmation, it is always recommended to compare predicted data with experimentally acquired spectra. The detailed experimental protocol provided herein offers a standardized approach to obtaining high-quality experimental data. By leveraging both predictive tools and rigorous experimental techniques, scientists and drug development professionals can confidently elucidate the structures of novel quinuclidine derivatives, accelerating the discovery of new and effective medicines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (2004). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Gunther, H. (2013).
  • NMRDB.org: An Online Database for NMR Spectroscopy. (n.d.). Retrieved February 17, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 17, 2026, from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

Sources

Comparative

Comparative Guide: GC-MS Fragmentation of 3,5-Dimethylquinuclidine vs. Structural Analogs

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 3,5-dimethylquinuclidine, structured for researchers in medicinal chemistry and organic synthesis. Executive Summary & Te...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 3,5-dimethylquinuclidine, structured for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Technical Context

3,5-Dimethylquinuclidine (C₉H₁₇N, MW 139.24) represents a specific class of alkyl-substituted bicyclic amines often utilized as chiral catalysts or pharmacophore scaffolds in drug development (e.g., muscarinic antagonists).

Distinguishing this compound from its positional isomers (e.g., 2,3-dimethylquinuclidine, 3-ethylquinuclidine) and lower homologs (e.g., 3-methylquinuclidine) is critical for quality control and metabolic profiling. This guide compares the Electron Ionization (EI) fragmentation behavior of 3,5-dimethylquinuclidine against its key alternatives, leveraging the unique "cage" stability of the quinuclidine core to establish diagnostic identification rules.

Key Differentiators
  • Molecular Ion Stability: High abundance of M⁺ due to the rigid bicyclic cage.

  • Bridge Loss Selectivity: The ratio of unsubstituted (C₂H₄) vs. substituted (C₃H₆) bridge loss allows differentiation from isomers with different substitution patterns.

  • Nitrogen-Directed Cleavage: Prominent

    
    -cleavage pathways characteristic of tertiary amines.
    

Experimental Protocol: GC-MS Characterization

To ensure reproducible fragmentation patterns for library matching, the following standardized protocol is recommended. This workflow minimizes thermal degradation and ensures consistent ionization energy.

Methodology: Gas Chromatography-Mass Spectrometry (EI)[1]

1. Sample Preparation:

  • Solvent: Dichloromethane or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (native amine analysis). Note: If tailing occurs due to the basic nitrogen, use an amine-deactivated liner.

2. GC Parameters:

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID × 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection) at 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 3 min).

3. MS Parameters:

  • Ionization: Electron Impact (EI) at 70 eV .[1]

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 35 – 300.

Fragmentation Analysis & Comparison

The fragmentation of quinuclidine derivatives is dominated by the release of ring strain via the rupture of the bicyclic bridges.

Mechanism 1: The "Bridge Loss" Pathway

The quinuclidine core (1-azabicyclo[2.2.2]octane) typically undergoes a Retro-Diels-Alder-type fragmentation or direct bridge cleavage.

  • Unsubstituted Bridge Loss: Elimination of ethylene (C₂H₄, 28 Da).

  • Substituted Bridge Loss: Elimination of propene (C₃H₆, 42 Da) for methyl-substituted bridges.

Comparative Data: 3,5-Dimethylquinuclidine vs. Alternatives
Feature3,5-Dimethylquinuclidine Alternative A: 3-Methylquinuclidine Alternative B: Quinuclidine (Parent)
Molecular Weight 139 125 111
Molecular Ion (M⁺) m/z 139 (Strong)m/z 125 (Strong)m/z 111 (Strong)
Base Peak (Typical) m/z 96 or 97 m/z 96 m/z 42
Diagnostic Loss 1 [M-15]⁺ (m/z 124)(Methyl radical loss)[M-15]⁺ (m/z 110)(Methyl radical loss)N/A
Diagnostic Loss 2 [M-28]⁺ (m/z 111)(Loss of C₉H₁₇N - C₂H₄)[M-28]⁺ (m/z 97)(Loss of C₂H₄)[M-28]⁺ (m/z 83)
Diagnostic Loss 3 [M-42]⁺ (m/z 97)(Loss of C₃H₆)[M-42]⁺ (m/z 83)(Loss of C₃H₆)N/A
Differentiation from Isomers (e.g., 2,3-Dimethylquinuclidine)

A critical challenge is distinguishing the 3,5-dimethyl isomer from the 2,3-dimethyl isomer. This is achieved by analyzing the probability of bridge loss .

  • 3,5-Dimethylquinuclidine:

    • Structure: Methyls on Bridge A and Bridge B. Bridge C is unsubstituted.

    • Statistics: 1 Unsubstituted Bridge / 2 Substituted Bridges.

    • Result: Lower abundance of [M-28]⁺ relative to [M-42]⁺ compared to the 2,3-isomer.

  • 2,3-Dimethylquinuclidine:

    • Structure: Both methyls on Bridge A. Bridge B and Bridge C are unsubstituted.

    • Statistics: 2 Unsubstituted Bridges / 1 Substituted Bridge.

    • Result: Higher abundance of [M-28]⁺ (Loss of unsubstituted ethylene).

Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways for 3,5-dimethylquinuclidine, highlighting the competitive loss of substituted vs. unsubstituted bridges.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 139 (3,5-Dimethylquinuclidine) AlphaCleavage α-Cleavage / Radical Loss M_Ion->AlphaCleavage BridgeLoss_Unsub Loss of Bridge C (Unsubstituted) - C2H4 (28 Da) M_Ion->BridgeLoss_Unsub BridgeLoss_Sub Loss of Bridge A or B (Methyl Substituted) - C3H6 (42 Da) M_Ion->BridgeLoss_Sub Frag_124 [M - CH3]+ m/z 124 (Methyl Loss) AlphaCleavage->Frag_124 High Energy Frag_111 [M - C2H4]+• m/z 111 (Dimethyl-pyrroline deriv.) BridgeLoss_Unsub->Frag_111 Probability: 1/3 Frag_97 [M - C3H6]+• m/z 97 (Methyl-pyrroline deriv.) BridgeLoss_Sub->Frag_97 Probability: 2/3

Caption: Competitive fragmentation pathways of 3,5-dimethylquinuclidine (EI, 70 eV). Note the statistical favoring of substituted bridge loss (Path C).

Decision Tree for Identification

Use this logic flow to confirm the identity of 3,5-dimethylquinuclidine in a complex mixture.

DecisionTree Start Unknown Spectrum (Amine Profile) CheckMW Is Molecular Ion (M+) = 139? Start->CheckMW CheckBase Check Base Peak & Fragments CheckMW->CheckBase Yes NotTarget Not 3,5-Dimethylquinuclidine CheckMW->NotTarget No PossIsomer Isomer Analysis Required CheckBase->PossIsomer Fragments present: m/z 124, 111, 97 RatioCheck Compare Ratio: [M-28]+ / [M-42]+ PossIsomer->RatioCheck Result_35 ID: 3,5-Dimethylquinuclidine (Low Ratio) RatioCheck->Result_35 Ratio < 1 (More subst. bridge loss) Result_23 ID: 2,3-Dimethylquinuclidine (High Ratio) RatioCheck->Result_23 Ratio > 1 (More unsubst. bridge loss)

Caption: Logic flow for differentiating dimethylquinuclidine isomers based on bridge-loss statistics.

References

  • National Institute of Standards and Technology (NIST). Quinuclidine Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 3-Methylquinoline Mass Spectrum (Analog Comparison). NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

  • AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • PubChem. 3-Quinuclidinol (Compound Summary & Spectral Data). National Library of Medicine. Available at: [Link]

Sources

Validation

Comparative Guide: pKa and Basicity of Quinuclidine vs. 3,5-Dimethylquinuclidine

This guide provides an in-depth comparative analysis of Quinuclidine and its derivative 3,5-Dimethylquinuclidine .[1] It is designed for researchers requiring precise physicochemical data for rational drug design and org...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Quinuclidine and its derivative 3,5-Dimethylquinuclidine .[1] It is designed for researchers requiring precise physicochemical data for rational drug design and organocatalysis.[1]

Executive Summary

Quinuclidine (1-azabicyclo[2.2.2]octane) is a quintessential "tied-back" tertiary amine, exhibiting exceptional basicity (pKa


 11.0–11.[1]3) due to the geometric exposure of its nitrogen lone pair.[1]

3,5-Dimethylquinuclidine is a lipophilic derivative where methyl substitution at the


-positions (relative to nitrogen) introduces electron-donating inductive effects (+I) without significant steric hindrance to the basic center.[1] Based on structure-activity relationships (SAR) of analogous heterocyclic systems (e.g., pyridine vs. 3,5-lutidine), 3,5-dimethylquinuclidine is predicted to be slightly more basic (pKa 

11.4–11.6)
than the parent scaffold, with significantly enhanced lipophilicity.
Key Physicochemical Data
PropertyQuinuclidine 3,5-Dimethylquinuclidine Trend / Implication
Structure Bicyclic Cage (

)
Methylated Cage (

)
Increased hydrophobic bulk.[1]
pKa (Conjugate Acid) 11.0 – 11.3 [1, 2]~11.4 – 11.6 (Predicted*)Methyl groups (+I effect) increase electron density on N.
Electronic Effect Standard Tertiary AmineEnhanced Inductive DonationHigher nucleophilicity in aprotic solvents.[1]
Steric Environment Unhindered Lone PairRemote Substitution (

-position)
Minimal impact on proton accessibility.[1]
LogP (Lipophilicity) ~1.4~2.3 (Predicted)Better blood-brain barrier (BBB) penetration potential.[1]

*Note: Direct experimental pKa values for 3,5-dimethylquinuclidine are rare in open literature.[1] The predicted range is derived from Hammett substituent constants and analogous heterocyclic trends.

Structural & Mechanistic Analysis

The Quinuclidine Cage Anomaly

Unlike acyclic tertiary amines (e.g., triethylamine, pKa 10.7), quinuclidine does not undergo "umbrella inversion." The bicyclic cage locks the nitrogen lone pair into a rigid, pyramidal geometry, maximizing overlap with the


-orbitals and minimizing steric penalties for protonation.
The "Methyl Effect" in 3,5-Substitution

In heterocyclic chemistry, the position of alkyl substitution dictates the balance between steric hindrance and inductive stabilization .

  • 
    -Substitution (Positions 2, 6):  Steric hindrance dominates, often lowering effective basicity by destabilizing the solvated ammonium ion (e.g., 2,6-di-tert-butylpyridine is non-nucleophilic).[1]
    
  • 
    -Substitution (Positions 3, 5):  The methyl groups are remote from the nitrogen center.[1] The steric penalty is negligible, allowing the positive inductive effect (+I)  to dominate. This pushes electron density toward the nitrogen, stabilizing the conjugate acid and increasing pKa.
    
Structural Visualization

The following diagram illustrates the structural relationship and the vector of the inductive effect.

QuinuclidineStructure cluster_35 3,5-Dimethyl Substitution N Nitrogen (N1) Lone Pair Donor H_Ion Proton (H+) N->H_Ion High Affinity Binding Cage Bicyclic Cage (Rigid Geometry) Cage->N Scaffold Constraint Cage->N Increased e- Density Me3 3-Methyl Group (+I Effect) Me3->Cage Electron Donation Me5 5-Methyl Group (+I Effect) Me5->Cage Electron Donation

Figure 1: Structural logic of 3,5-dimethylquinuclidine basicity. Methyl groups donate electron density through the cage framework without blocking the nitrogen active site.

Experimental Validation Protocol

Since specific data for the 3,5-dimethyl derivative may be absent in standard databases, researchers must validate the pKa experimentally. The Potentiometric Titration method is the gold standard for this pKa range (9–12).[1]

Protocol: Potentiometric Determination of pKa

Objective: Determine the precise thermodynamic pKa of 3,5-dimethylquinuclidine.

Reagents:

  • Analyte: ~0.5 mmol 3,5-dimethylquinuclidine hydrochloride (synthesized or purchased).[1]

  • Titrant: 0.1 M NaOH (standardized, carbonate-free).[1]

  • Solvent: Degassed water (for aqueous pKa) or 50% MeOH/Water (if solubility is limited).[1]

  • Inert Gas: Argon or Nitrogen.[1]

Workflow:

  • Calibration: Calibrate the glass electrode pH meter using buffers at pH 7.00 and 10.00 (or 12.00 if available).

  • Dissolution: Dissolve the amine hydrochloride salt in 50 mL of degassed solvent. Maintain temperature at 25.0°C ± 0.1°C using a water-jacketed vessel.

  • Blank Titration: Perform a blank titration on the solvent to correct for solvent acidity/basicity.[1]

  • Titration: Add 0.1 M NaOH in small increments (e.g., 50 µL). Record equilibrium pH after each addition.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).

Calculation (Henderson-Hasselbalch):



At half-neutralization, 

, thus

.[1]
Workflow Diagram

TitrationProtocol Start Start: Amine Hydrochloride Salt Dissolve Dissolve in Degassed Water/KCl (Ionic Strength Adjustment) Start->Dissolve Calibrate Calibrate pH Electrode (pH 7, 10, 12) Dissolve->Calibrate Titrate Add 0.1 M NaOH (Stepwise Addition) Calibrate->Titrate Measure Record Equilibrium pH (Stable Reading) Titrate->Measure Measure->Titrate Repeat until pH > 12 Plot Generate Titration Curve (First Derivative Method) Measure->Plot Data Complete Calc Calculate pKa (Half-Equivalence Point) Plot->Calc

Figure 2: Standardized workflow for potentiometric pKa determination of quinuclidine derivatives.

Applications & Implications

Organocatalysis (Baylis-Hillman Reaction)

Quinuclidine derivatives are superior catalysts for the Baylis-Hillman reaction due to their high nucleophilicity.[1]

  • Quinuclidine: High reactivity, but sometimes limited by solubility in organic substrates.[1]

  • 3,5-Dimethylquinuclidine: The added methyl groups increase lipophilicity (LogP ~2.3), improving solubility in non-polar reaction media (e.g., toluene, DCM) while maintaining or slightly enhancing the basicity required for the initial Michael addition step.

Drug Development (Bioisosteres)

In medicinal chemistry, the quinuclidine cage is often used as a scaffold for muscarinic receptor ligands (e.g., Solifenacin).

  • Metabolic Stability: Methyl substitution at the 3,5-positions can block metabolic "soft spots," preventing oxidative degradation by Cytochrome P450 enzymes.

  • BBB Permeability: The increased lipophilicity of the 3,5-dimethyl variant aids in crossing the blood-brain barrier, a critical factor for CNS-active drugs.

References

  • Standard pKa Values: Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Provides the baseline pKa of 11.0–11.3 for parent quinuclidine).[1]

  • Quinuclidine Reactivity: Aggarwal, V. K., Emme, I., & Fulford, S. Y. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts in the Baylis−Hillman Reaction. The Journal of Organic Chemistry, 68(3), 692–700. Link[1]

  • Structural Effects: Grob, C. A. (1987).[1] Inductive Charge Dispersal in the Solvolysis of Quinuclidinyl Sulfonates. Accounts of Chemical Research, 20(12), 415–421. (Discusses the transmission of electronic effects in the quinuclidine cage).

  • Synthesis of Derivatives: Ricci, A. (2000).[1] Modern Animation Methods. Wiley-VCH.[1] (General reference for synthesizing alkyl-quinuclidines).

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for Quinuclidine, 3,5-dimethyl-

Executive Summary & Risk Profile[1][2][3] Immediate Action Required: Treat Quinuclidine, 3,5-dimethyl- with extreme caution. While specific SDS data for this isomer is often limited compared to the parent Quinuclidine (C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1][2][3]

Immediate Action Required: Treat Quinuclidine, 3,5-dimethyl- with extreme caution. While specific SDS data for this isomer is often limited compared to the parent Quinuclidine (CAS 100-76-5), it shares the structural pharmacophore of highly potent bicyclic amines.

The "Precautionary Principle" applies: You must assume the hazards of the parent compound, which is classified as Fatal in contact with skin (H310) and Toxic if swallowed (H301) .[1]

Why This Chemical requires Special Handling (The Causality)

Quinuclidines are strong, nucleophilic bases. Their lipophilic bicyclic structure allows them to penetrate the stratum corneum (outer skin layer) rapidly. Unlike simple inorganic bases (like NaOH) which cause immediate surface burns, quinuclidines can absorb systemically before a burn is felt, leading to potential neurotoxicity or respiratory failure due to their pharmacological activity (anticholinergic properties).

Core Hazards:

  • Corrosive (H314): Causes irreversible eye damage and skin burns.

  • Acute Toxicity (H310/H301): High risk of systemic poisoning via dermal absorption.

  • Respiratory Irritant: Vapors/dust can cause severe respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation.[2] Standard "lab coat and glasses" are insufficient for this compound.

PPE Category< 100 mg (Analytical Scale)> 100 mg - 10 g (Preparative Scale)> 10 g (Pilot/Bulk Scale)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Change immediately upon splash.Double Nitrile (Long Cuff) ORSilver Shield / Laminate (if handling pure oil/solid).Silver Shield / 4H Laminate (Required due to permeation risk).Worn under Nitrile for dexterity.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 rated). Safety glasses are prohibited due to vapor/dust risk.Chemical Safety Goggles + Face Shield (8-inch minimum).Full-Face Respirator (Serves as both eye and respiratory protection).[3]
Body Protection Standard Cotton Lab Coat (Buttoned).Chemical Resistant Apron (Tyvek or PVC) worn over lab coat.Tychem® C Coveralls + Chemical Resistant Sleeves.
Respiratory Fume Hood (Sash at 18").Fume Hood (Sash at 18").PAPR or Full-Face Respirator (OV/AG Cartridges) if hood containment is breached.

Operational Protocol: The "Closed-Loop" Method

To ensure safety, we utilize a "Closed-Loop" handling method that minimizes open-air exposure.

Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur inside a certified chemical fume hood.

  • Static Control: Quinuclidine derivatives are often crystalline solids that can hold static charge. Use an antistatic gun or ionizer before weighing to prevent "flying powder."

  • Taring: Tare the weighing boat/vial before bringing the chemical container into the balance area.

  • Transfer: Do not use a spatula if the substance is liquid/oil. Use a positive displacement pipette . If solid, use a disposable anti-static spatula.

Phase 2: Reaction & Processing
  • Acid Scavenging: If used as a base, ensure the reaction exotherm is controlled. Quinuclidines react vigorously with acids and acid chlorides.

  • Solvent Trap: Keep a beaker of dilute acetic acid (10%) in the hood during handling. If a tool or glove is contaminated, dip it immediately into this "quench bath" to neutralize the amine before disposal.

Phase 3: Decontamination & Cleanup

The "Blue Haze" Warning: If you experience blurry vision or a "blue halo" around lights, you have been exposed to amine vapors (corneal edema). Evacuate immediately.

  • Wipe Down: Wipe all surfaces with a paper towel soaked in 10% Citric Acid or Dilute Acetic Acid . This converts the volatile free base into a non-volatile, water-soluble salt.

  • Final Wash: Follow with a soap and water rinse.[1][3][4][5]

  • Doffing: Remove outer gloves inside the hood. Wash inner gloves before removing them.

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision pathways for handling Quinuclidine derivatives.

QuinuclidineSafety Start START: Handling Quinuclidine, 3,5-dimethyl- RiskAssess Risk Assessment: Check Quantity & Form Start->RiskAssess SmallScale < 100 mg (Analytical) RiskAssess->SmallScale LargeScale > 100 mg (Preparative) RiskAssess->LargeScale PPE_Std PPE: Double Nitrile, Goggles, Lab Coat SmallScale->PPE_Std PPE_High PPE: Silver Shield Gloves, Face Shield, Apron LargeScale->PPE_High Hood Engineering Control: Fume Hood Mandatory PPE_Std->Hood PPE_High->Hood Handling Handling: Use Anti-static tools Keep Acid Quench Bath nearby Hood->Handling Waste Disposal: Neutralize with Acid -> Organic Waste Stream Handling->Waste Post-Experiment

Figure 1: Decision logic for PPE selection and operational workflow based on scale of operation.

Disposal & Emergency Response

Waste Disposal Protocol

Never dispose of Quinuclidine derivatives down the drain. They are toxic to aquatic life.

  • Neutralization: Dissolve waste material in a combustible solvent (e.g., ethanol). Slowly add dilute acid (HCl or Acetic Acid) to form the salt.

  • Segregation: Label the waste container clearly: "Hazardous Waste - Toxic Organic Amines."

  • Disposal: Hand over to a licensed chemical waste contractor for incineration.[6]

Emergency First Aid
  • Skin Contact: Immediate flush with water for 15 minutes.[2] Do not wait for pain. The lipophilic nature means absorption is silent. Seek medical attention immediately (Code: Toxic Dermal Contact).

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately.

  • Spill Response: Evacuate area. Do not attempt cleanup without SCBA if the spill is >100mL and outside a hood. Absorb with sand/vermiculite mixed with sodium bisulfate (weak acid solid).

References

  • Merck (Sigma-Aldrich). Safety Data Sheet: Quinuclidine (Parent Compound Data). Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 6: Working with Chemicals." National Academies Press. Retrieved from

  • TCI Chemicals. Safety Data Sheet: Quinuclidine. Retrieved from

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data for Amines). Retrieved from

Sources

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